Nucleophilic Displacement Kinetics: 2-Iodofuran vs. 2-Chlorofuran and 2-Bromofuran
A fundamental kinetic study compared the reaction of 2-halofurans with piperidine. The data demonstrate that 2-iodofuran has a significantly lower activation energy (Ea) compared to 2-chlorofuran and 2-bromofuran, quantified as a difference in free energy of activation (ΔΔG‡) [1].
| Evidence Dimension | Free Energy of Activation (ΔG‡) for Piperidine Displacement |
|---|---|
| Target Compound Data | ΔG‡ = 39.47 ± 0.03 kcal/mol |
| Comparator Or Baseline | 2-Chlorofuran: ΔG‡ = 41.23 ± 0.03 kcal/mol; 2-Bromofuran: ΔG‡ = 39.08 ± 0.02 kcal/mol |
| Quantified Difference | ΔΔG‡ = -1.76 kcal/mol relative to 2-chlorofuran; ΔΔG‡ = +0.39 kcal/mol relative to 2-bromofuran (iodo is higher than bromo in this specific study) |
| Conditions | Reaction with piperidine, kinetic measurements at 200°C |
Why This Matters
This activation energy difference directly quantifies the higher reactivity of the iodo species in nucleophilic aromatic substitution, justifying its selection when milder conditions or higher reaction rates are required.
- [1] Manly, D. G.; Amstutz, E. D. Halogen Reactivities. VIII. 2-Halofurans. The Journal of Organic Chemistry 1957. Table I: 2-Chlorofuran ΔG‡ = 41.23 ± 0.03, 2-Bromofuran ΔG‡ = 39.08 ± 0.02, 2-Iodofuran ΔG‡ = 39.47 ± 0.03. View Source
